4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
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Overview
Description
4-(1-Amino-2-hydroxyethyl)phenol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 g/mol . It is a solid substance that is typically stored in an inert atmosphere at room temperature . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride involves several steps. One common method includes the reaction of 4-hydroxyacetophenone with ethylene diamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-hydroxyethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(1-Amino-2-hydroxyethyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in redox reactions, and interact with cellular receptors. These interactions can lead to various biological effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-2-hydroxyethyl)phenol
- 4-(1-Amino-2-hydroxyethyl)phenol sulfate
- 4-(1-Amino-2-hydroxyethyl)phenol acetate
Uniqueness
4-(1-Amino-2-hydroxyethyl)phenol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to its analogs, the hydrochloride form is more soluble in water and has different pharmacokinetic properties, making it more suitable for certain applications .
Properties
IUPAC Name |
4-(1-amino-2-hydroxyethyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKJBCPERBCDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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